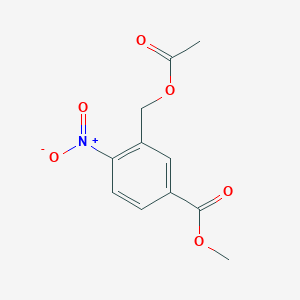

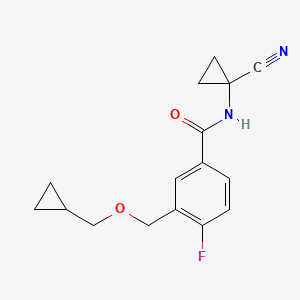

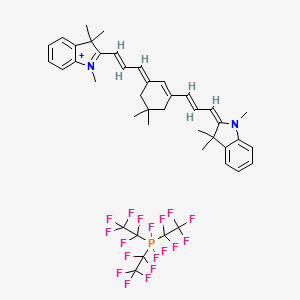

![molecular formula C13H19IO4 B2639906 Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate CAS No. 2225147-55-5](/img/structure/B2639906.png)

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy provides unified access to bicyclo[2.1.1]hexanes with distinct substitution patterns .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes can serve as useful building blocks in pharmaceutical chemistry. For instance, 1,4-Disubstituted bicyclo[2.2.1]hexanes provide similar structural properties to meta-disubstituted benzenes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound is extensively studied for its chemical synthesis and structural properties. It is known to react with diethyl sodiomalonate in toluene to form compounds like diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting its reactivity and potential for creating structurally complex derivatives. This synthesis pathway is crucial for further chemical transformations and understanding the molecular structure of related compounds (Kuroyan et al., 1991). Similarly, the structural characteristics of related compounds, such as 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, have been elucidated, providing insights into their molecular conformation and potential applications in fields like materials science (Böcskei et al., 1998).

Enantiospecific Synthesis

The compound's framework is utilized in the enantiospecific synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters. This aspect of research highlights its importance in stereochemical studies and its potential application in synthesizing enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science (Martínez et al., 1993).

Biological Activity Studies

There's also research exploring the biological activity of derivatives of similar compounds. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared and evaluated for their in vitro activity against P. falciparum, antimycobacterium activity, and cytotoxic activity against Vero cell. These studies signify the potential therapeutic applications of these compounds and the importance of structural modifications in enhancing biological activity (Ningsanont et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IO4/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVLHMARZGHTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23CCOCC3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

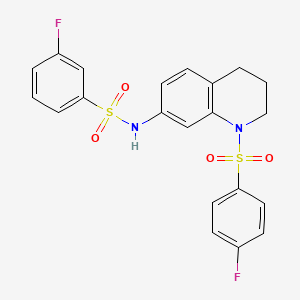

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)

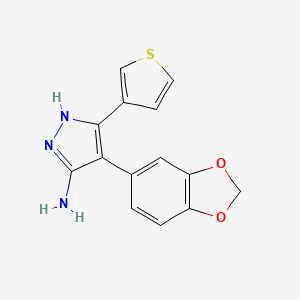

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

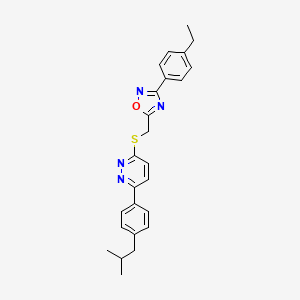

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2639835.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2639845.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)